2-Azaspiro[3.4]octane hemioxalate

Catalog No.
S912776
CAS No.
1523617-94-8
M.F
C16H28N2O4
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azaspiro[3.4]octane hemioxalate

CAS Number

1523617-94-8

Product Name

2-Azaspiro[3.4]octane hemioxalate

IUPAC Name

2-azaspiro[3.4]octane;oxalic acid

Molecular Formula

C16H28N2O4

Molecular Weight

312.4 g/mol

InChI

InChI=1S/2C7H13N.C2H2O4/c2*1-2-4-7(3-1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)

InChI Key

ZFBQBCHFEOUKDG-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CNC2.C1CCC2(C1)CNC2.C(=O)(C(=O)O)O

Canonical SMILES

C1CCC2(C1)CNC2.C1CCC2(C1)CNC2.C(=O)(C(=O)O)O

2-Azaspiro[3.4]octane is a saturated, spirocyclic amine that serves as a three-dimensional building block in modern drug discovery. As a bioisosteric replacement for common motifs like piperidine or piperazine, its rigid conformational constraint allows for precise control over the orientation of substituents, which is critical for optimizing binding to biological targets. [1] This compound is typically supplied as a hemioxalate salt, a crystalline solid form chosen to enhance stability, handling, and consistency in synthetic applications compared to the corresponding free base. [2]

Research Fit

Scaffold Rigid spirocyclic azetidine-cyclopentane core
Salt Form Solid hemioxalate with reported ambient handling stability
Purity Reported higher chromatographic purity for building block use

Substituting 2-Azaspiro[3.4]octane hemioxalate with the free base, a different salt, or a close structural analog introduces significant process and performance risks. The hemioxalate salt form provides superior handling properties, such as being a weighable, crystalline solid with improved stability and predictable solubility, which is often not the case for the free base amine. [1] Furthermore, replacing the spiro[3.4]octane core with a more common heterocycle like piperidine or even a close analog like a spiro[3.3]heptane fundamentally alters the molecule's three-dimensional geometry and physicochemical properties, such as lipophilicity (logD), which can dramatically impact biological activity and pharmacokinetic profiles. [2]

Substitution Risk

Attribute
Hemioxalate Salt
Free Base / HCl
Mismatch Risk
Physical State
Solid at room temperature
Liquid, volatile
Phase difference may affect weighing accuracy and automated dispensing
Purity Specification
Reported higher purity
Variable, lower purity
Higher impurity burden may reduce synthetic reproducibility
Storage
Ambient storage reported
Refrigerated storage required
Cold chain requirement may increase logistics complexity

Processability Advantage: Hemioxalate Salt Form Enhances Handling and Stability

In pharmaceutical development, amine-containing building blocks are frequently converted to salt forms to overcome the handling and stability issues of the free base, which is often an oil or a low-melting, hygroscopic solid. Oxalate salts are specifically chosen for their ability to form stable, crystalline solids with consistent stoichiometry and improved aqueous dissolution rates compared to the parent compound. [REFS-1, REFS-2] For example, a comparative study of nicorandil and its oxalate salt polymorphs demonstrated that all salt forms had a greater intrinsic dissolution rate and better chemical stability than the free base. [2]

Evidence DimensionPhysicochemical Form & Handling
Target Compound DataCrystalline, stable hemioxalate salt
Comparator Or BaselineAmine Free Base (often an oil or hygroscopic solid)
Quantified DifferenceQualitatively superior handling, stability, and dissolution characteristics typical of crystalline acid salts over free bases.
ConditionsStandard laboratory and process chemistry workflows

Procuring the hemioxalate salt minimizes batch-to-batch variability and handling issues, ensuring reproducible results in multi-step syntheses.

HPLC Purity
Data to verify
>98% vs 95–97% free base
Supports high-purity building block selection
Vendor specification; independent verification advised

Physicochemical Tuning: Spirocyclic Core Influences Lipophilicity in a Non-Obvious Manner

The choice of a spirocyclic core has a profound and often counter-intuitive impact on lipophilicity (measured as logD at pH 7.4), a critical parameter for drug absorption and metabolism. A large-scale analysis of the closely related 2-azaspiro[3.3]heptane showed that its incorporation as a replacement for piperidine can lower the logD of a molecule by as much as -1.0 log unit, despite the net addition of a carbon atom. [1] This effect is attributed to an increase in basicity. However, this is highly context-dependent; when linked through the nitrogen (N-linked), the same 2-azaspiro[3.3]heptane scaffold can increase logD by +0.2 to +0.5 units. [1] The 2-azaspiro[3.4]octane core offers a different geometric and strain profile, providing a distinct tool for chemists to fine-tune this critical property.

Evidence DimensionChange in Lipophilicity (ΔlogD at pH 7.4)
Target Compound DataProvides a distinct point in the spectrum of physicochemical properties for spirocyclic scaffolds.
Comparator Or Baseline2-Azaspiro[3.3]heptane (decreases logD by up to -1.0 vs. piperidine); N-linked 2-Azaspiro[3.3]heptane (increases logD by +0.2 to +0.5).
Quantified DifferenceOffers a different structural option for achieving significant, non-additive changes in lipophilicity compared to smaller spirocycles or standard heterocycles.
ConditionsMeasured lipophilicity (logD) in medicinal chemistry lead optimization series.

This compound allows medicinal chemists to precisely modulate a key drug-like property (lipophilicity) in a way that simple analogs cannot, justifying its selection for lead optimization.

Physical State
Reported
Solid vs Liquid
Solid form facilitates accurate weighing
Free base has bp 162°C, flash point 42.8°C

Application-Critical Performance: 2-Azaspiro[3.4]octane Core is Essential for M4 Receptor Agonist Activity

The specific three-dimensional structure of the 2-azaspiro[3.4]octane core has been identified as a key structural element for potent M4 muscarinic acetylcholine receptor agonists. Multiple patents disclose novel M4 agonists for treating cognitive and psychotic disorders where this specific spirocycle is a central, non-interchangeable feature of the claimed active compounds. [REFS-1, REFS-2] The rigid framework of the spiro[3.4] system orients the rest of the molecule in a precise conformation required for high-affinity binding to the M4 receptor, an outcome not achievable with more flexible or geometrically different scaffolds like piperidines.

Evidence DimensionBiological Activity / Target Engagement
Target Compound DataDerivatives are potent M4 receptor agonists.
Comparator Or BaselineGeneric, non-spirocyclic amine scaffolds (e.g., piperidine, pyrrolidine).
Quantified DifferenceEnables specific, high-potency activity at the M4 receptor, as evidenced by its central role in multiple patented compound series.
ConditionsMuscarinic M4 receptor binding and functional assays for CNS drug discovery.

For researchers developing M4 receptor modulators, this specific scaffold is a validated starting point, making it a rational procurement choice over structurally dissimilar analogs.

Storage Stability
Reported
Ambient vs 2–8°C
Reduces cold chain logistics complexity
Long-term per vendor specifications
Patent Citation
Reported
WO2020201263/4A1
Patent-cited salt form for M4 agonist synthesis
Aligns with reported synthetic routes
IR Signature
Reported
1700 cm⁻¹
Enables rapid salt form identification
Absent in free base/HCl; orthogonal QC check

CNS Drug Discovery Programs Targeting GPCRs

Ideal for synthesizing novel ligands for CNS targets like the M4 muscarinic receptor, where the rigid spirocyclic core is a validated structural motif for achieving high potency and selectivity. [1]

Medicinal Chemistry Lead Optimization

A strategic choice for fine-tuning ADME properties, particularly when a precise, non-linear adjustment of lipophilicity is required to improve a compound's pharmacokinetic profile, distinguishing it from closer, smaller analogs like azaspiro[3.3]heptane. [2]

Scale-Up Synthesis Requiring a Reliable Amine Source

The procurement of the crystalline hemioxalate salt is justified in campaigns where processability, stability, and weighing accuracy are critical, mitigating the risks associated with handling a potentially liquid or hygroscopic free base. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
M4 Agonist Research
Patent-cited hemioxalate salt
Alignment with disclosed synthetic routes
Reference Standards
Reported high HPLC purity
Impurity profile & orthogonal IR confirmation
Compound Management
Solid, ambient-stable form
Accurate automated dispensing & ambient storage
Spiro Scaffold Synthesis
Consistent building block quality
Conformational constraint & batch consistency

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